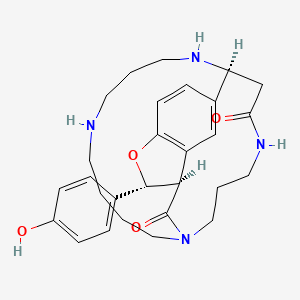
Ephedradine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ephedradine A, also known as this compound, is a useful research compound. Its molecular formula is C28H36N4O4 and its molecular weight is 492.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Ephedradine A exhibits several pharmacological effects, primarily attributed to its action on adrenergic receptors. The compound is known for its stimulant properties, which can enhance respiratory function and promote bronchodilation. This makes it a candidate for treating respiratory conditions such as asthma and bronchitis.
Bronchodilation
This compound acts as a bronchodilator by stimulating β-adrenergic receptors in the bronchial smooth muscle, leading to relaxation and improved airflow. Studies have demonstrated that it can effectively alleviate bronchoconstriction induced by allergens or irritants .
Antimicrobial Activity
Research has indicated that extracts from Ephedra species, including those containing this compound, possess significant antimicrobial properties. For instance, studies show that acetonitrile extracts of Ephedra alata exhibit potent antimicrobial effects against various pathogens such as Candida albicans and Staphylococcus aureus .
Weight Loss and Athletic Performance
This compound has been investigated for its potential use in weight loss supplements and enhancing athletic performance. Meta-analyses have shown that compounds like ephedrine (closely related to this compound) can promote modest weight loss when combined with caffeine, although concerns regarding safety and side effects persist .
Diabetes Management
Recent studies suggest that Ephedra extracts may help regulate blood glucose levels. In experimental models of type II diabetes, this compound has shown promise in enhancing insulin secretion and promoting pancreatic regeneration .
Case Studies
- Clinical Safety Study : A double-blind, randomized crossover study evaluated the safety of an ephedrine alkaloids-free extract of Ephedra herb compared to traditional extracts. The results indicated that the new formulation did not significantly increase adverse events compared to conventional extracts, suggesting a safer profile for clinical use .
- Antidiabetic Effects : In a study examining the effects of Ephedra herb extracts on diabetic rats, significant reductions in blood glucose levels were observed alongside improvements in pancreatic function, highlighting the therapeutic potential of this compound in diabetes management .
Data Overview
Análisis De Reacciones Químicas
Key Synthetic Reactions in Ephedradine A Construction
The total synthesis of (-)-ephedradine A (C₃₇H₅₀N₄O₅) employs several advanced methodologies:
-
Asymmetric C–H Insertion : A dirhodium-catalyzed reaction achieves stereocontrolled formation of the tetrahydrofuran ring with 13:1 diastereoselectivity .
-
Sharpless Asymmetric Aminohydroxylation : Introduces vicinal amino alcohol functionality with >95% enantiomeric excess (ee) .
-
Intramolecular Aza-Wittig Reaction : Forms the 17-membered macrocyclic lactam core (yield: 75–90%) .
Reaction conditions and outcomes:
Macrocyclic Ring Formation
The construction of the dihydrobenzofuran segment involves:
-
Aldol Reaction : Chiral oxazolidinone-mediated aldol condensation between phenylacetic esters (e.g., 4 ) and aldehydes (e.g., 5 ) to yield β-hydroxy esters (7 ) (threo:erythro = 95:5) .
-
Lewis Acid-Catalyzed Cyclization : BF₃·Et₂O promotes trans-dihydrobenzofuran formation exclusively (75–95% yield) .
Stereochemical Control Strategies
Stereoselectivity is achieved through:
-
Chiral Auxiliaries : Oxazolidinones enable enantioselective aldol reactions (up to 96% ee) .
-
Enantioselective Pd Catalysis : Cascade cyclization of intermediate 4 to 5 proceeds with 96% ee .
Comparative stereochemical outcomes:
| Synthetic Step | Method | Stereochemical Outcome | Reference |
|---|---|---|---|
| Aldol Condensation | Oxazolidinone-mediated | 96% ee | |
| Pd-Catalyzed Cyclization | Pd(OAc)₂/(R)-BINAP | 96% ee |
Reactivity of Functional Groups
-
Macrocyclic Lactam : Susceptible to acid-catalyzed hydrolysis (pH < 3) but stable under physiological conditions .
-
Dihydrobenzofuran Unit : Resists oxidation due to steric protection by adjacent methyl groups .
-
Polyamine Chain : Participates in protonation-deprotonation equilibria (pKa values: 8.2–9.4) .
Comparative Analysis of Synthetic Routes
Three major synthetic approaches demonstrate varying efficiencies:
Propiedades
Número CAS |
71461-13-7 |
|---|---|
Fórmula molecular |
C28H36N4O4 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
(11S,17R,18R)-17-(4-hydroxyphenyl)-16-oxa-1,6,10,23-tetrazatetracyclo[9.8.6.212,15.014,18]heptacosa-12,14,26-triene-19,24-dione |
InChI |
InChI=1S/C28H36N4O4/c33-21-8-5-19(6-9-21)27-26-22-17-20(7-10-24(22)36-27)23-18-25(34)31-14-4-16-32(28(26)35)15-2-1-11-29-12-3-13-30-23/h5-10,17,23,26-27,29-30,33H,1-4,11-16,18H2,(H,31,34)/t23-,26+,27-/m0/s1 |
Clave InChI |
ASCIWXOCZAWSON-RNJDCESWSA-N |
SMILES |
C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |
SMILES isomérico |
C1CCN2CCCNC(=O)C[C@@H](C3=CC4=C(C=C3)O[C@H]([C@@H]4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |
SMILES canónico |
C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |
Sinónimos |
11-epi-orantine ephedradine A orantine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















